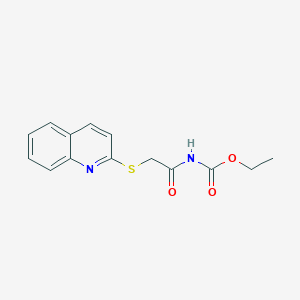
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be achieved through a catalyst-free method involving the reaction of N-hetaryl ureas with alcohols. This environmentally friendly technique allows for the synthesis of a wide range of N-quinolin-2-yl substituted carbamates with good to high yields. The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and mild reaction conditions. The catalyst-free synthesis method mentioned above is particularly advantageous for industrial applications due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may have similar potential for drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful for therapeutic applications.
Comparaison Avec Des Composés Similaires
Ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds are oxidized forms of quinoline and have different reactivity and biological activity.
Dihydroquinolines: These are reduced forms of quinoline and exhibit different chemical properties.
Substituted Quinoline Compounds: Various substituted quinoline derivatives have been studied for their unique biological activities.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
735292-22-5 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
ethyl N-(2-quinolin-2-ylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-14(18)16-12(17)9-20-13-8-7-10-5-3-4-6-11(10)15-13/h3-8H,2,9H2,1H3,(H,16,17,18) |
Clé InChI |
CUAJLIXPDPLUQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C=C1 |
Solubilité |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
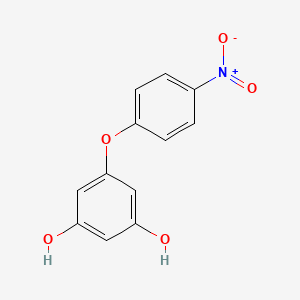
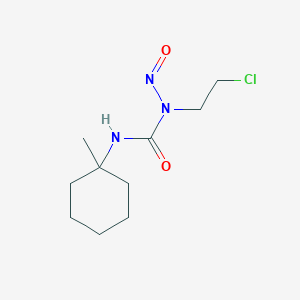
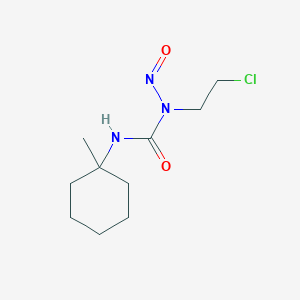
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
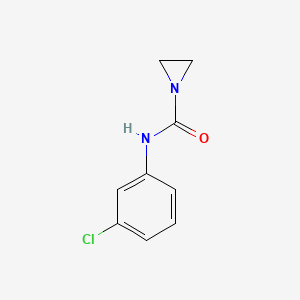
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
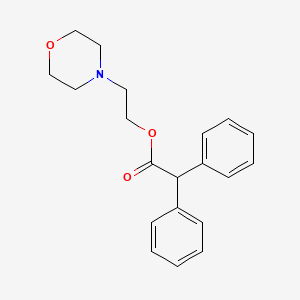
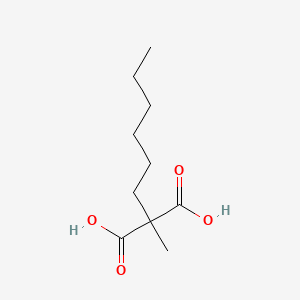
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
